L-丝氨酸 (2,3,3-D3)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

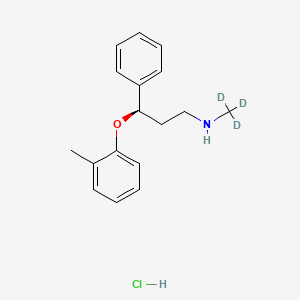

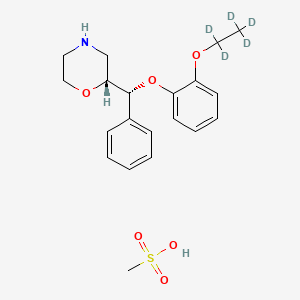

L-Serine (2,3,3-D3) is a non-essential amino acid that plays an important role in protein synthesis and other metabolic functions . Its isotope-labeled counterparts are often used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules .

Synthesis Analysis

While cells can perform de novo serine synthesis, most transformed cells rely on serine uptake to meet their increased biosynthetic requirements . The cytosolic “phosphorylated pathway” regulates de novo biosynthesis of L-serine, employing 3-phosphoglycerate generated by glycolysis .Molecular Structure Analysis

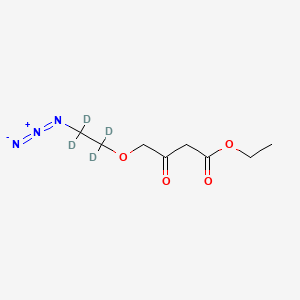

The molecular formula of L-Serine (2,3,3-D3) is C3H4D3NO3 . It has a molecular weight of 108.11 g/mol .Chemical Reactions Analysis

L-serine is a precursor for several neurotransmitters and its metabolic products have been shown to be essential not only for cell proliferation but also for neuronal development and specific functions in the brain .Physical and Chemical Properties Analysis

L-Serine (2,3,3-D3) has a density of 1.4±0.1 g/cm3, a boiling point of 394.8±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C .科学研究应用

生物分子核磁共振

L-丝氨酸 (2,3,3-D3) 用于生物分子核磁共振 (NMR) 研究蛋白质和核酸的结构和动力学。 氘标记有助于减少 NMR 信号重叠并提高光谱数据的解析度 .

临床质谱

在临床质谱中,L-丝氨酸 (2,3,3-D3) 可用作内标以量化生物样本中的丝氨酸水平,有助于诊断和监测与氨基酸代谢相关的疾病 .

代谢组学

代谢组学:研究受益于 L-丝氨酸 (2,3,3-D3),因为它可以用来追踪代谢途径并从分子水平上理解疾病机制,特别是在癌症代谢研究中 .

神经疾病治疗

L-丝氨酸在治疗神经疾病方面具有治疗潜力,如癫痫、精神分裂症、精神病和阿尔茨海默病。 它正在人体临床试验中对其安全性和有效性进行研究 .

阿尔茨海默病进展

一项研究表明,随着阿尔茨海默病的进展,血清 D-丝氨酸水平显着增加。 这表明 L-丝氨酸在阿尔茨海默病的发展或进展中发挥作用 .

神经递质合成

L-丝氨酸对血清素和多巴胺等神经递质的合成至关重要,它们在情绪调节和认知功能中发挥重要作用 .

磷脂和鞘脂代谢

L-丝氨酸缺乏与神经系统功能受损有关,这是由于磷脂和鞘脂代谢异常。 这突出了其在维持健康细胞膜组成和功能方面的重要性 .

蛋白质组学

在蛋白质组学中,L-丝氨酸 (2,3,3-D3) 可用于研究蛋白质的翻译后修饰,并了解细胞内蛋白质与蛋白质的相互作用 .

作用机制

Target of Action

L-Serine (2,3,3-D3) is a deuterium-labeled form of L-Serine , a non-essential amino acid that plays a central role in cellular proliferation . It primarily targets glycine receptors and PPAR-γ . These targets are crucial in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .

Mode of Action

L-Serine (2,3,3-D3) interacts with its targets by activating glycine receptors and upregulating PPAR-γ . This activation and upregulation result in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .

Biochemical Pathways

L-Serine is synthesized via the phosphorylated pathway in the mammalian brain, derived from glucose from glycolysis . It serves as a precursor for the synthesis of the amino acids glycine and cysteine . L-Serine also contributes to the formation of sphingolipids in the central nervous system, essential for neural differentiation and survival .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

L-Serine (2,3,3-D3) has been shown to have neuroprotective effects . It regulates the release of several cytokines in the brain under some neuropathological conditions to recover cognitive function, improve cerebral blood flow, inhibit inflammation, promote remyelination, and exert other neuroprotective effects on neurological injury .

Action Environment

The sensitivity of cells to L-Serine (2,3,3-D3) can be influenced by the presence of other metabolites in the environment . For example, cells grown in a medium containing physiological levels of metabolites are less sensitive to serine/glycine depletion . This suggests that the action, efficacy, and stability of L-Serine (2,3,3-D3) can be influenced by the environmental context, including the presence of other metabolites.

安全和危害

未来方向

生化分析

Biochemical Properties

L-Serine (2,3,3-D3) is involved in various biochemical reactions. It interacts with enzymes such as 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase in the cytosolic “phosphorylated pathway” which regulates de novo biosynthesis of L-serine .

Cellular Effects

L-Serine (2,3,3-D3) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, L-Serine (2,3,3-D3) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

L-Serine (2,3,3-D3) is involved in the metabolic pathways that employ 3-phosphoglycerate generated by glycolysis . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

属性

IUPAC Name |

(2S)-2-amino-2,3,3-trideuterio-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-RBXBQAPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine](/img/structure/B562528.png)

![2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B562534.png)